molecular formula C19H17N3O2 B11195044 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B11195044
M. Wt: 319.4 g/mol
InChI Key: HRXBITVITDAYTD-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves the condensation of appropriate pyrimidine derivatives with acetamide. The reaction conditions may include:

    Reagents: Pyrimidine derivatives, acetamide, catalysts.

    Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Conditions: Refluxing the reaction mixture at elevated temperatures for several hours.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

    Batch or continuous flow reactors: .

    Purification techniques: Crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide would depend on its specific biological target. Generally, compounds in this class may interact with:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyrimidin-4(3H)-one: A related pyrimidine derivative with similar structural features.

    N-phenylacetamide: A simpler acetamide derivative used in various chemical applications.

Uniqueness

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C19H17N3O2/c1-14-12-18(24)22(19(20-14)15-8-4-2-5-9-15)13-17(23)21-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,23)

InChI Key

HRXBITVITDAYTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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